molecular formula C5H6Cl2N2 B069594 4,5-Dichloro-1,2-dimethylimidazole CAS No. 175201-56-6

4,5-Dichloro-1,2-dimethylimidazole

Cat. No.: B069594
CAS No.: 175201-56-6
M. Wt: 165.02 g/mol
InChI Key: OWNKAADCKPAOHY-UHFFFAOYSA-N
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Description

4,5-Dichloro-1,2-dimethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the imidazole ring. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1,2-dimethylimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diketones with ammonium acetate in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods aim to optimize yield and reduce reaction times while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1,2-dimethylimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazoles, while oxidation reactions can produce imidazole N-oxides .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-1,2-dimethylimidazole is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5-dichloro-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNKAADCKPAOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426930
Record name 4,5-dichloro-1,2-dimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-56-6
Record name 4,5-dichloro-1,2-dimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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